molecular formula C17H15F2N5O2S2 B2904998 N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223779-71-2

N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2904998
CAS RN: 1223779-71-2
M. Wt: 423.46
InChI Key: WAWAPZSYPUAXNF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15F2N5O2S2 and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analogues and Related Compounds

  • Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) Inhibitors :

    • A study on the structural modification of PI3Kα and mTOR inhibitors highlighted the exploration of various heterocyclic analogues to improve metabolic stability. Although the core structure differs from the specified compound, the research methodology in developing potent inhibitors for kinase targets could be relevant for similar compounds (Stec et al., 2011).
  • Translocator Protein (18 kDa) Ligands for PET Imaging :

    • Another study focused on the development of selective ligands for the translocator protein (18 kDa), with potential applications in imaging neuroinflammatory processes using PET. This research presents an example of how specific chemical compounds can be utilized in the development of diagnostic tools (Dollé et al., 2008).
  • Antimicrobial Activity of Thienopyrimidine Derivatives :

    • A study on thienopyrimidine derivatives linked with rhodanine showed significant antibacterial potency against various bacterial strains, demonstrating the potential of such compounds in antimicrobial research (Kerru et al., 2019).
  • Antitumor Activity of Benzothiazole Derivatives :

    • Research involving benzothiazole derivatives for potential antitumor activity provides insights into the development of new therapeutic agents targeting cancer. The study screened compounds against human tumor cell lines, highlighting the importance of chemical structure in antitumor efficacy (Yurttaş et al., 2015).
  • Anticancer Agent Development :

    • A novel approach to synthesize imidazo[5,4-f]benzimidazole(imino)quinone targeting the over-expression of NAD(P)H: quinone oxidoreductase (NQO1) in solid tumors was explored, indicating the chemical compound's potential as an anticancer agent (Shareef & Shareef, 2021).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2S2/c18-10-1-2-12(11(19)7-10)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWAPZSYPUAXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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